molecular formula C17H25BO4 B2437743 beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester CAS No. 914810-55-2

beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester

Cat. No.: B2437743
CAS No.: 914810-55-2
M. Wt: 304.19
InChI Key: KHDFVDNYDZPIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester: is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium or copper catalysts

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The boronic ester group can be substituted with various nucleophiles, leading to a wide range of functionalized products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents or organolithium compounds

Major Products Formed:

    Oxidation: Phenylboronic acid derivatives

    Reduction: Phenylborane derivatives

    Substitution: Functionalized phenyl derivatives

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

    Drug Delivery: Investigated for its potential in targeted drug delivery systems.

Medicine:

    Therapeutics: Explored for its role in developing new therapeutic agents, particularly in cancer treatment.

Industry:

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.

    Electronics: Applied in the fabrication of electronic components and sensors.

Mechanism of Action

The mechanism of action of beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in catalysis and bioconjugation applications.

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • 4-Bromomethylphenylboronic acid pinacol ester

Comparison:

  • Stability: beta-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propionic acid ethyl ester is known for its high stability compared to other boronic esters.
  • Reactivity: It exhibits unique reactivity patterns, making it suitable for specific applications in organic synthesis and catalysis.
  • Applications: While similar compounds are used in various applications, this compound’s unique structure allows for specialized uses in bioconjugation and drug delivery.

Properties

IUPAC Name

ethyl 3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-6-20-15(19)12-14(13-10-8-7-9-11-13)18-21-16(2,3)17(4,5)22-18/h7-11,14H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDFVDNYDZPIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.